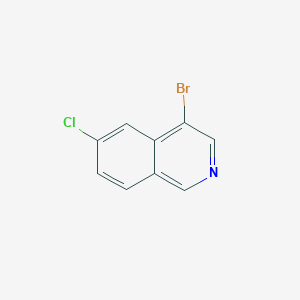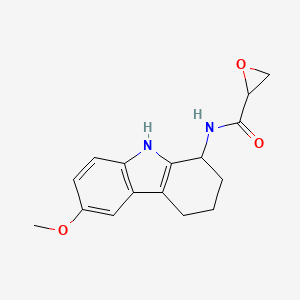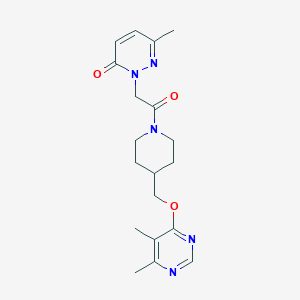
4-Bromo-6-chloroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chloroisoquinoline is a chemical compound with the molecular formula CHBrClN . It has an average mass of 242.500 Da and a monoisotopic mass of 240.929382 Da .
Physical and Chemical Properties Analysis
This compound has a molecular formula of CHBrClN, an average mass of 242.500 Da, and a monoisotopic mass of 240.929382 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Knorr Synthesis Adaptations : Research has demonstrated the utility of halogenated isoquinolines, including compounds closely related to 4-Bromo-6-chloroisoquinoline, in the Knorr synthesis for preparing quinolinone derivatives. This method involves condensation and cyclization reactions, optimized for high yields and selectivity under monitored conditions, highlighting the synthetic versatility of these compounds (Wlodarczyk et al., 2011).
Halogen Exchange Reactions : Studies have shown that halogenated isoquinolines can undergo halogen/halogen displacement reactions. This property is utilized in synthetic chemistry for modifying the halogen atoms in pyridines and other heterocycles, expanding the range of derivatizable compounds for further chemical and pharmaceutical applications (Schlosser & Cottet, 2002).
Building Blocks for Biologically Active Compounds : Halogenated quinolines, including those with bromo and chloro substituents, serve as crucial intermediates in the synthesis of biologically active molecules. Their reactivity facilitates the creation of compounds with potential applications in drug development and biological research (Wang et al., 2015).
Biological Applications and Research
Antibacterial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloroquinoline have been synthesized and evaluated for their antimicrobial and antimalarial activities. The research highlights the potential of these compounds in addressing resistant strains of bacteria and malaria, showcasing the medicinal relevance of halogenated isoquinolines (Parthasaradhi et al., 2015).
Anticancer Studies : Quinoline derivatives, synthesized from halogenated precursors, have been explored for their anticancer properties, including the inhibition of tumor cell growth and the induction of necrosis in cancer cells. Such studies are foundational in the development of new anticancer agents, demonstrating the therapeutic potential of these compounds (Jantová et al., 2001).
Photolabile Protecting Groups : Brominated isoquinolines have been investigated for their use as photolabile protecting groups, a technique useful in the controlled release of bioactive compounds. This application is crucial for research in biochemistry and molecular biology, where precise manipulation of molecules is required (Fedoryak & Dore, 2002).
Safety and Hazards
4-Bromo-6-chloroisoquinoline is classified as a combustible, acute toxic compound that can cause chronic effects . It has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-bromo-6-chloroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDCANXWZDYTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)


![Methyl [1,3]dioxolo[4,5-g]cinnoline-3-carboxylate](/img/structure/B2535312.png)


![6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl 4-methylphenyl ether](/img/structure/B2535317.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2535318.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2535321.png)
![Methyl 6-[2-[methyl(prop-2-enoyl)amino]acetyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2535322.png)


